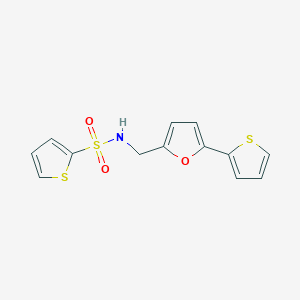

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S3/c15-20(16,13-4-2-8-19-13)14-9-10-5-6-11(17-10)12-3-1-7-18-12/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFWLXRTISFTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to be biologically active compounds with a variety of effects. They have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

Thiophene derivatives have been known to interact with various biological targets, leading to a range of biological effects.

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant potential in various biological applications, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including thiophene and furan moieties, which contribute to its biological activity. The sulfonamide group is particularly notable for its role in enzyme inhibition, making this compound an interesting candidate for further pharmacological studies.

Research has shown that thiophene-based sulfonamides can act as potent inhibitors of carbonic anhydrase (CA) isoenzymes. For instance, studies have indicated that compounds similar to this compound exhibit noncompetitive inhibition against human carbonic anhydrase I and II (hCA-I and hCA-II). The inhibitory effects were quantified with IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II . This suggests that the compound may effectively modulate enzymatic activity through interactions with specific molecular targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Inhibition Studies : A study on thiophene-based sulfonamides demonstrated their effectiveness as carbonic anhydrase inhibitors with low nanomolar IC50 values. The results indicated that these compounds could serve as potential therapeutic agents in conditions where CA inhibition is beneficial, such as glaucoma and edema .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial efficacy of thiophene derivatives against Gram-positive bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus spp. .

- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding affinities of these compounds towards target enzymes, further elucidating their mechanisms of action at the molecular level .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that thiophene and furan derivatives can inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide moiety is known to interact with various biological targets, potentially leading to the development of new cancer therapeutics .

Antimicrobial Effects

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide has demonstrated promising antimicrobial properties. A study highlighted that sulfonamides are effective against a range of bacterial strains due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis . This mechanism suggests potential applications in treating bacterial infections.

Carbonic Anhydrase Inhibition

A series of studies have focused on the inhibition of human carbonic anhydrase II by thiophene and furan derivatives. These compounds were found to possess nanomolar potency in vitro, indicating their potential as ocular hypotensive agents for conditions like glaucoma. The ability to inhibit carbonic anhydrase suggests applications in managing intraocular pressure.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Synthesis of Thiophene and Furan Derivatives : Starting materials are reacted through methods such as cyclization.

- Coupling Reaction : The thiophene and furan rings are coupled using catalysts like palladium or nickel, enhancing yield and purity.

- Formation of Sulfonamide : The final step involves the introduction of the sulfonamide group through reaction with sulfonyl chlorides under basic conditions.

These synthetic routes highlight the complexity involved in producing this compound with high purity, which is essential for biological testing .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Carbonic Anhydrase Inhibition | Achieved nanomolar-level potency for inhibition, suggesting potential as an ocular hypotensive agent. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5)

This compound replaces the fused furan-thiophene system with a tetrahydrofuran (THF) ring. Its molecular formula (C10H15NO3S2) and synthesis route differ significantly from the target compound, emphasizing the impact of core heterocycles on physicochemical properties .

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100)

This derivative incorporates a benzothiazole-thiophene core instead of furan-thiophene. The benzothiazole group introduces electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes or receptors). Such modifications are critical in structure-activity relationship (SAR) studies for optimizing pharmacological activity .

Sulfonamide Substituent Variations

5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

This compound (C11H7Cl2FNO2S2) demonstrates how electronegative substituents can influence electronic distribution and intermolecular interactions .

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (Compound 97)

The isoxazole ring introduces additional hydrogen-bonding sites, which could enhance target affinity. Comparative studies of such derivatives are valuable for designing inhibitors with tailored selectivity .

Data Tables

Table 1: Physical Properties of Selected Sulfonamide Derivatives

Key Findings and Implications

- Core Heterocycles : The furan-thiophene hybrid in the target compound offers a balance of aromaticity and flexibility, whereas saturated analogs (e.g., THF derivatives) may improve solubility .

- Substituent Effects : Halogenation and aryl groups (e.g., in ) enhance lipophilicity, critical for membrane penetration in antimicrobial or anticancer applications .

- Synthetic Flexibility : Gold(I)-catalyzed and Suzuki reactions provide versatile routes for diversifying sulfonamide libraries .

Q & A

Q. What are the key synthetic pathways for N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting from thiophene and furan derivatives. Key steps include:

- Functionalization : Introducing sulfonamide groups via nucleophilic substitution or coupling reactions.

- Heterocycle assembly : Combining thiophene and furan moieties using cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Optimization : Parameters such as temperature (60–100°C), solvent polarity (THF or DMF), and catalyst loading (e.g., Pd catalysts for coupling) are critical for yield and purity. Microwave-assisted synthesis may reduce reaction times .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : NMR (¹H/¹³C) for proton/carbon environments, IR for functional groups (e.g., S=O in sulfonamide) .

- Purity assessment : HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular ion verification .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry .

Q. What preliminary biological assays are used to screen this compound's activity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., U87MG glioma) to assess IC₅₀ values .

- Enzyme inhibition : Testing against targets like carbonic anhydrase or kinases, leveraging sulfonamide’s known affinity for metalloenzymes .

Advanced Research Questions

Q. How do structural modifications influence biological activity and solubility?

- QSAR studies : Modifying substituents on the thiophene or furan rings alters logP values (solubility) and target binding. For example, electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but may reduce solubility .

- Hybrid analogs : Introducing fluorinated or pyridine moieties improves blood-brain barrier penetration, as seen in related sulfonamide derivatives .

Q. How can researchers reconcile contradictions in reported biological activities across studies?

- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting activity .

- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and control compounds to minimize variability .

- Structural verification : Confirm batch-to-batch consistency with NMR and X-ray crystallography to rule out synthetic artifacts .

Q. What strategies determine metabolic stability and degradation pathways?

- In vitro models : Liver microsome assays identify primary metabolites (e.g., sulfonamide hydrolysis or thiophene oxidation) .

- LC-MS/MS profiling : Tracks degradation products under physiological pH and temperature conditions .

- Computational tools : Predict metabolic sites using software like MetaSite, guided by cytochrome P450 isoform data .

Q. How to design experiments for evaluating efficacy in complex biological models?

- 3D tumor spheroids : Mimic in vivo tumor microenvironments to assess penetration and efficacy .

- Pharmacokinetic studies : Measure plasma half-life and bioavailability in rodent models, adjusting substituents (e.g., methyl groups) to enhance stability .

- Target validation : CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.